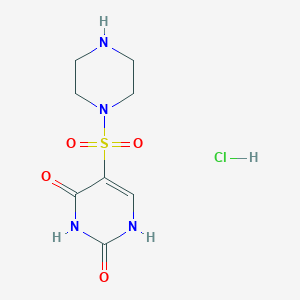
5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride
説明
5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C8H13ClN4O4S and its molecular weight is 296.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride, also known by its CAS number 1351616-51-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₈H₁₃ClN₄O₄S
- Molecular Weight : 296.73 g/mol
- IUPAC Name : 5-piperazin-1-ylsulfonyl-1H-pyrimidine-2,4-dione; hydrochloride
- Purity : Typically around 95% .
The compound's biological activity is primarily linked to its interaction with various molecular targets involved in cellular processes. Notably, it has been studied for its effects on:
- Poly(ADP-ribose) polymerase (PARP) Inhibition : Research indicates that derivatives of this compound can inhibit PARP1, an enzyme critical in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, particularly in breast cancer models .
- Anticancer Activity : In vitro studies have shown that the compound exhibits significant cytotoxic effects against human breast cancer cells. The IC50 values for related compounds suggest a promising therapeutic window for further development .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| PARP Inhibition | PARP1 | 18 | |
| Cancer Cell Cytotoxicity | Human Breast Cancer Cells | 57.3 |
Case Study 1: Anticancer Efficacy
A study published in Molecules evaluated the efficacy of several piperazine derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of breast cancer cells with an IC50 comparable to established PARP inhibitors like Olaparib. The study utilized assays that measured cell viability and PARP activity to substantiate these findings .
Case Study 2: Immunosuppressive Properties
In another investigation, related thiazolo[5,4-d]pyrimidine analogs demonstrated immunosuppressive effects in mixed lymphocyte reaction assays. While not directly studying the hydrochloride form of the compound, these findings suggest a broader class effect where similar piperazine-containing compounds could exhibit immunomodulatory properties .
科学的研究の応用
5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride is a chemical compound with a molecular formula of C₈H₁₃ClN₄O₄S and a molecular weight of approximately 296.73 g/mol . It is composed of a piperazine ring and a pyrimidine-2,4-dione moiety. The compound is characterized by its potential biological activities and applications in medicinal chemistry.
Applications in Scientific Research
This compound has garnered interest for its applications in scientific research, particularly in medicinal chemistry and related fields.
Biological Activity
- Antiproliferative Properties: Pyrimidine derivatives, which share structural similarities with this compound, have been studied for their antiproliferative properties. These compounds may serve as potential inhibitors in various biochemical pathways.
- Receptor Binding Affinity: The piperazine moiety in the compound is often associated with enhanced receptor binding affinity and selectivity, especially towards serotonin receptors.
Medicinal Chemistry
- Pharmaceutical Development: this compound shows promise in the development of pharmaceuticals targeting various diseases. Its structure suggests it could be used to develop receptor antagonists or enzyme inhibitors.
- Neuropharmacology and Oncology: The unique combination of piperazine and pyrimidine functionalities allows for exploration in areas such as neuropharmacology and oncology. It can also serve as a scaffold for further modifications aimed at enhancing efficacy or reducing toxicity.
- Interaction Studies: Interaction studies have focused on the compound's binding affinity to biological targets, with similar structures showing promising results in modulating receptor activity, particularly with serotonin receptors.
Related research
- Anti-TMV Activity: Phenanthrene-containing N-heterocyclic compounds have demonstrated good to reasonable anti-TMV (tobacco mosaic virus) activity . In one study, certain compounds displayed higher activity than the lead compound antofine and commercial ribavirin . These molecules can bind to TMV RNA, suggesting a potential avenue for developing anti-plant virus reagents .
- Actoprotective Activity: Research on nitrogen-containing heterocyclic compounds has shown that pyridine derivatives can increase physical working capacity under extreme conditions like hyperthermia, hypothermia, and acute normobaric hypoxia and hypercapnia .
Tables of Compounds and Their Activities
特性
IUPAC Name |
5-piperazin-1-ylsulfonyl-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4S.ClH/c13-7-6(5-10-8(14)11-7)17(15,16)12-3-1-9-2-4-12;/h5,9H,1-4H2,(H2,10,11,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARINBJJBGGDXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC(=O)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















